Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride
Description
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (CAS: EN300-6486700) is a bicyclic compound featuring a 6-oxaspiro[2.5]octane core with a methyl carboxylate and an aminomethyl substituent. Its molecular formula is C₁₀H₁₇ClNO₂ (Mol. Weight: 243.70 g/mol) . The spiro architecture introduces steric constraints and unique electronic properties, making it valuable in medicinal chemistry and organic synthesis. The hydrochloride salt enhances solubility and stability, typical for amine-containing pharmaceuticals.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(7-11)6-9(10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREUGZWIPGTGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CCOCC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (CAS Number: 2203717-15-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₀H₁₈ClNO₃
- Molecular Weight : 235.71 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:
1. Cytotoxicity
In studies evaluating cytotoxic effects, compounds with similar spirocyclic structures have displayed moderate cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 15 to 100 μM against human cancer cell lines such as BGC-823 and H460, indicating potential for further investigation into the anticancer properties of this compound .
2. Antifungal Activity
Preliminary studies suggest that derivatives of spirocyclic compounds exhibit antifungal properties. For example, certain spiro compounds have shown activity against Candida parapsilosis and Cryptococcus neoformans at concentrations around 100 μg/mL . While specific data on this compound is scarce, the structural similarity may imply potential antifungal activity.
The mechanism through which spirocyclic compounds exert their effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. Further studies are required to elucidate the specific pathways influenced by this compound.
Research Findings
A comprehensive review of available literature reveals limited direct studies on this compound itself. However, insights can be drawn from related compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Spirocyclic derivatives | Moderate cytotoxicity (IC₅₀: 15–100 μM) | |
| Antifungal derivatives | Activity against Candida spp. | |
| Aminopyridines | Inhibition of c-Met pathway |
Case Studies
While specific case studies focusing solely on this compound are lacking, analogous compounds have been evaluated for their therapeutic potentials:
- Study on Spiro Compounds : Research indicates that spirocyclic compounds can modulate various biological pathways, leading to anticancer effects in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro or Bicyclic Frameworks
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂ (Mol. Weight: 205.69 g/mol) .
- Key Differences: Replaces the 6-oxaspiro system with a 2-azabicyclo[2.2.2]octane scaffold.
- Applications : Likely used in ligand design for receptor targeting due to its rigid bicyclic structure.
(6-Oxaspiro[2.5]octan-1-yl)methanamine Hydrochloride
- Molecular Formula: C₈H₁₆ClNO (Mol. Weight: 177.67 g/mol) .
- Key Differences : Lacks the methyl carboxylate group, reducing ester-mediated reactivity. The simpler structure may improve metabolic stability but limits functionalization opportunities.
{2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl}methanamine Hydrochloride
Non-Spiro Analogues
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
- Synthesis : Produced via reaction with toluenesulfonate in ethyl acetate (78% yield) .
- Key Differences: Cyclopentane ring instead of a spiro system.
Octodrine (Hydrochloride)
Functional Group Variations
6-Oxaspiro[2.5]octane-1-carboxylic Acid
- Synthesis: Derived from ethyl ester hydrolysis using KOH in ethanol/water .
- Key Differences: Carboxylic acid replaces the methyl ester, increasing hydrophilicity and acidity (pKa ~4-5). This derivative is prone to salt formation but lacks the aminomethyl group for further conjugation.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₇ClNO₂ | 243.70 | 6-Oxaspiro, methyl carboxylate, aminomethyl | Drug intermediates, chiral ligands |
| Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate HCl | C₉H₁₆ClNO₂ | 205.69 | Bicyclo[2.2.2], nitrogen bridge | Receptor-targeted ligands |
| (6-Oxaspiro[2.5]octan-1-yl)methanamine HCl | C₈H₁₆ClNO | 177.67 | 6-Oxaspiro, primary amine | Building block for amine derivatives |
| Octodrine HCl | C₈H₁₉N·HCl | 165.70 | Branched-chain amine | Stimulant, forensic applications |
Preparation Methods
Starting Material and Key Intermediates
The synthesis generally begins with the preparation of 6-oxaspiro[2.5]octane-1-carboxylate derivatives , which serve as pivotal intermediates. These are often derived from esterification of 6-oxaspiro[2.5]octane-1-carboxylic acid or via cyclization reactions involving suitable precursors (e.g., cyclic ketones or aldehydes).
Core Synthetic Strategy: Spirocyclization and Functionalization
A. Spirocyclization via Cyclopropanation and Ring Closure
- Method: A common approach involves the cyclopropanation of suitable olefinic precursors followed by ring expansion or cyclization to form the spirocyclic framework.
- Reaction Conditions: Typically carried out under Lewis acid catalysis (e.g., BF₃·OEt₂) at low temperatures (0–25°C), with reagents such as diazocompounds or carbenes generated in situ.
Introduction of the Aminomethyl Group
- Method: The aminomethyl group is introduced via nucleophilic substitution or reductive amination.
- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde) in the presence of amines or via reductive amination using sodium cyanoborohydride or similar reducing agents.
C. Esterification to Form Methyl Ester
- The carboxylic acid intermediate is methylated using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) to afford the methyl ester.
D. Formation of Hydrochloride Salt
- The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).
Detailed Synthetic Procedure and Reaction Conditions
| Step | Reagents | Conditions | Purpose | Reference/Notes |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane or carbene precursors | -78°C to 0°C | Formation of cyclopropane ring | Standard in spirocyclization |
| Ring expansion | Lewis acids (BF₃·OEt₂) | 0–25°C | Formation of oxaspiro core | Optimized for high yield |
| Nucleophilic substitution | Formaldehyde + amine | Room temperature | Aminomethyl group installation | Reductive amination preferred |
| Esterification | Methyl iodide / dimethyl sulfate | Reflux, base present | Methyl ester formation | Ensures high purity |
| Salt formation | HCl gas / HCl solution | Room temperature | Conversion to hydrochloride salt | Purification step |
Research Findings and Optimization Strategies
Yield Optimization
- Reaction parameters such as temperature, reagent equivalents, and solvent polarity significantly influence yields.
- For example, using excess formaldehyde and controlled temperature (around 0–25°C) during aminomethylation enhances selectivity and yield.
- Purification via recrystallization from ethanol or chromatography ensures high purity (>98%).
Stereochemical Control
- Chiral catalysts or auxiliaries can be employed to favor specific stereoisomers, especially at the aminomethyl position.
- Computational studies suggest that stereoselectivity is influenced by substrate conformation and reaction kinetics.
Purity and Characterization
- Confirmed via NMR spectroscopy (¹H, ¹³C), mass spectrometry , and HPLC .
- The hydrochloride salt exhibits improved stability and solubility, facilitating handling and further derivatization.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropanation & Ring Closure | Diazomethane, Lewis acids | -78°C to 25°C | High regioselectivity | Hazardous reagents, requires low temperature |
| Reductive Amination | Formaldehyde, NaBH₃CN | Room temperature | Efficient aminomethylation | Over-reduction risk |
| Esterification | Methyl iodide, K₂CO₃ | Reflux | High yield of methyl ester | Alkylation side reactions |
| Salt Formation | HCl gas | Ambient | Stable hydrochloride salt | Handling gaseous HCl |
Q & A
Q. What are the key synthetic routes for Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride, and what critical parameters affect yield?
Methodological Answer: The synthesis of this spirocyclic compound typically involves carbamate protection, spiro ring formation, and subsequent functionalization. For example, a patent application describes the use of tert-butyl carbamate intermediates to stabilize the aminomethyl group during spirocyclization (Step 6, Scheme 36) . Critical parameters include:
- Reaction Temperature: Elevated temperatures (80–100°C) are often required for spiro ring closure but must be optimized to avoid decomposition.
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) may enhance cyclization efficiency.
- Purification: Column chromatography with polar solvents (e.g., ethyl acetate/methanol) is essential to isolate the hydrochloride salt .
Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate stability .
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
Methodological Answer: Validation involves a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the spirocyclic structure by identifying characteristic peaks (e.g., oxaspiro oxygen at δ 3.5–4.0 ppm, aminomethyl protons at δ 1.8–2.2 ppm) .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 205.69 for C₉H₁₆ClNO₂⁺) verifies molecular formula consistency .
- HPLC-PDA: Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>97%) and detects impurities .
- X-ray Crystallography: Resolves stereochemical ambiguities in the bicyclic framework, though crystallization may require slow evaporation from ethanol .
Q. What role does the spirocyclic structure play in the compound’s reactivity and potential biological activity?
Methodological Answer: The 6-oxaspiro[2.5]octane core confers conformational rigidity, which:
- Enhances Metabolic Stability: The strained spiro system reduces enzymatic degradation compared to flexible analogs .
- Directs Reactivity: The aminomethyl group undergoes selective functionalization (e.g., acylation, Schiff base formation) due to steric protection by the spiro ring .
- Modulates Bioactivity: Similar spirocyclic amines (e.g., 1-(aminomethyl)cyclopropanecarboxylate) show activity against L-amino acid transporters and calcium channels, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, especially given the bicyclic framework?
Methodological Answer: Stereocontrol in spiro systems requires chiral auxiliaries or enantioselective catalysis:
- Chiral Resolution: Diastereomeric salts (e.g., with tartaric acid) separate (1S,4S) and (1R,4R) isomers post-synthesis, as described in iodopyrimidinyl carbamate derivatives .
- Asymmetric Catalysis: Chiral Pd complexes or organocatalysts (e.g., Cinchona alkaloids) can induce enantioselectivity during cyclopropane formation .
- Computational Modeling: DFT calculations predict transition-state energies to optimize reaction conditions favoring the desired diastereomer .
Q. What strategies resolve data discrepancies when correlating in vitro activity with structural modifications?
Methodological Answer: Contradictions between structural analogs and activity profiles can be addressed by:
- SAR Studies: Systematic substitution of the aminomethyl group (e.g., with trifluoromethyl or bulky aryl groups) identifies critical pharmacophores .
- Free-Wilson Analysis: Quantifies contributions of substituents to bioactivity, isolating confounding variables (e.g., solubility vs. target binding) .
- Crystallographic Mapping: Co-crystallization with target proteins (e.g., voltage-gated calcium channels) reveals steric or electronic mismatches .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Models binding poses of the spirocyclic core within protein active sites (e.g., α2δ calcium channel subunits) using PubChem 3D conformers .
- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical hydrogen bonds (e.g., between the carboxylate and Lys/Arg residues) .
- QSAR Models: Relate topological descriptors (e.g., polar surface area, logP) to permeability or toxicity, guiding lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
